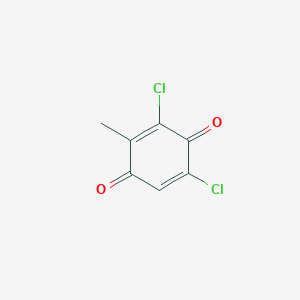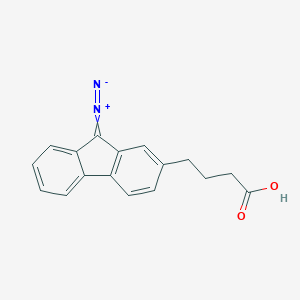
α-Lapachon
Übersicht
Beschreibung
Alpha-Lapachon: ist ein natürlich vorkommendes Naphthochinon-Derivat, das im Kernholz des Lapacho-Baums (Tabebuia avellanedae) gefunden wird. Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich Antikrebs-, antimikrobieller und antiviraler Eigenschaften, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Alpha-Lapachon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer für die Synthese anderer Naphthochinon-Derivate verwendet.
Biologie: Studien zu seiner Rolle bei der Modulation zellulärer Redoxzustände und der Induktion von Apoptose in Krebszellen.
Medizin: Untersucht hinsichtlich seines Potenzials als Antikrebsmittel, insbesondere bei der gezielten Behandlung von Krebszellen mit hohen Konzentrationen an NAD(P)H:Chinonoxidoreduktase 1 (NQO1).
Industrie: Verwendung bei der Entwicklung antimikrobieller Beschichtungen und als Naturfarbstoff.
Wirkmechanismus
Alpha-Lapachon übt seine Wirkung hauptsächlich durch die Erzeugung reaktiver Sauerstoffspezies (ROS) und die Hemmung von Topoisomerasen aus. Die Verbindung unterliegt einem Redoxzyklus in Gegenwart von NAD(P)H:Chinonoxidoreduktase 1 (NQO1), was zur Produktion von ROS führt, die oxidativen Stress und Apoptose in Krebszellen induziert. Zusätzlich kann Alpha-Lapachon die DNA-Replikation und -Reparatur stören, indem es Topoisomerase-Enzyme hemmt .
Wirkmechanismus
Target of Action
Alpha-Lapachone primarily targets the Retinol-binding protein 3 . This protein plays a crucial role in the transport of retinol (vitamin A) from the liver storage sites to the peripheral tissues .
Mode of Action
The mechanisms of action underlying the observed effects of naphthoquinone derivatives like alpha-Lapachone are mainly due to their capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell .
Biochemical Pathways
Alpha-Lapachone interferes in several biochemical mechanisms of cells . It affects the functions of topoisomerases enzymes, which are crucial for DNA replication, transcription, and repair . It also generates semiquinone radicals and ROS, which can cause oxidative stress and damage to the cell .
Result of Action
Alpha-Lapachone has been shown to have a wide range of pharmacological activities. It has been used in trials studying the treatment of cancer, carcinoma, advanced solid tumors, head and neck neoplasms, and squamous cell carcinoma . Its ability to generate ROS and interact with topoisomerases leads to cell death, particularly in cancer cells .
Action Environment
The action of alpha-Lapachone can be influenced by environmental factors. For instance, it is known that alpha-Lapachone is isomerized to beta-Lapachone in hydrochloric acid solution . This could potentially affect its stability and efficacy in the acidic environment of the stomach .
Biochemische Analyse
Biochemical Properties
Alpha-Lapachone interacts with various enzymes and proteins in biochemical reactions. It is known to interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme . The reduction of alpha-Lapachone to hydroquinone occurs via NQO1 in the presence of NAD(P)H . The generated hydroquinone is unstable and autoxidises quickly, leading to a futile redox cycle .
Cellular Effects
Alpha-Lapachone has shown to have significant effects on various types of cells. In cancer cells, it induces selective apoptosis . It also has anti-inflammatory effects, as it inhibits the expression of proinflammatory cytokines and upregulates the expressions of anti-inflammatory molecules such as IL-10 and heme oxygenase-1 (HO-1) .
Molecular Mechanism
The molecular mechanism of alpha-Lapachone involves its capacity to interact with topoisomerases and generate semiquinone radicals and reactive oxygen species (ROS) inside the cell . It is reduced by NQO1 to its hydroquinone, which is unstable and autoxidises quickly, leading to a futile redox cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Lapachone have been observed over time. For instance, it has been shown that alpha-Lapachone induced cell death includes apoptosis-inducing factor (AIF) translocation from mitochondria to nuclei .
Dosage Effects in Animal Models
The effects of alpha-Lapachone vary with different dosages in animal models. For instance, it has been shown to have trypanocidal effects in animal models .
Metabolic Pathways
Alpha-Lapachone is involved in several metabolic pathways. It is known to interact with NQO1, a key enzyme in the pentose phosphate pathway . This suggests that pentose phosphate pathway-generated NADPH serves as a prominent electron source for NQO1-dependent reduction processes in cells .
Transport and Distribution
It is known that alpha-Lapachone can cross the plasma membrane of cells .
Subcellular Localization
Given its ability to cross the plasma membrane and its interactions with various intracellular enzymes, it is likely that alpha-Lapachone is distributed in various subcellular compartments .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: : Alpha-Lapachon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von Lapachol unter sauren Bedingungen. Die Reaktion verwendet typischerweise Schwefelsäure als Katalysator und verläuft bei erhöhten Temperaturen, um Alpha-Lapachon zu erhalten .
Industrielle Produktionsverfahren: : Die industrielle Produktion von Alpha-Lapachon beinhaltet häufig die Extraktion von Lapachol aus dem Kernholz des Lapacho-Baums, gefolgt von einer chemischen Modifikation, um die gewünschte Verbindung zu erhalten. Der Prozess umfasst Reinigungsschritte, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Alpha-Lapachon durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Alpha-Lapachon kann oxidiert werden, um verschiedene Chinon-Derivate zu bilden.
Reduktion: Die Reduktion von Alpha-Lapachon kann Hydrochinon-Derivate ergeben.
Substitution: Alpha-Lapachon kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chinon-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit Alpha-Lapachon reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Chinon-Derivate.
Reduktion: Hydrochinon-Derivate.
Substitution: Verschiedene substituierte Naphthochinone.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Beta-Lapachon: Ein weiteres Naphthochinon-Derivat mit ähnlichen Antikrebs-Eigenschaften, das sich jedoch in seiner Redoxzyklus-Effizienz und seinen molekularen Zielstrukturen unterscheidet.
Dehydro-Alpha-Lapachon: Eine strukturell verwandte Verbindung mit verstärkter antivaskulärer Aktivität.
Einzigartigkeit: : Alpha-Lapachon ist einzigartig aufgrund seiner selektiven Toxizität gegenüber Krebszellen mit hohen Konzentrationen an NAD(P)H:Chinonoxidoreduktase 1 (NQO1), was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWHOPKRRBUSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197020 | |
| Record name | alpha-Lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-33-9 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Lapachone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Lapachone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-LAPACHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)

